molecular formula C8H15NO B6238929 octahydro-1H-indol-6-ol, Mixture of diastereomers CAS No. 1889927-06-3

octahydro-1H-indol-6-ol, Mixture of diastereomers

Cat. No.: B6238929
CAS No.: 1889927-06-3
M. Wt: 141.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-indol-6-ol, Mixture of diastereomers: is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The term “mixture of diastereomers” indicates that this compound exists in multiple stereoisomeric forms, which are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indol-6-ol, mixture of diastereomers, typically involves the hydrogenation of indole derivatives. One common method includes the catalytic hydrogenation of 1H-indole-6-ol under high pressure in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. Catalysts used in industrial processes are often supported on inert materials to enhance their stability and reusability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Octahydro-1H-indol-6-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be further reduced to form more saturated derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

  • Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, octahydro-1H-indol-6-ol, mixture of diastereomers, is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural indole derivatives makes it a candidate for the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound, is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the production of high-value products.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-1H-indol-5-ol: Another indole derivative with a similar structure but differing in the position of the hydroxyl group.

    Octahydro-1H-inden-5-ol: A related compound with a different ring structure.

Uniqueness

Octahydro-1H-indol-6-ol, mixture of diastereomers, is unique due to its specific stereochemistry and the position of the hydroxyl group

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

1889927-06-3

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.